molecular formula C7H15NO2 B8467250 N-(5-Hydroxypentyl)acetamide

N-(5-Hydroxypentyl)acetamide

Cat. No. B8467250
M. Wt: 145.20 g/mol
InChI Key: WYSXDEZHXVRTSJ-UHFFFAOYSA-N
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Patent
US06197963B1

Procedure details

A solution of 5-amino-1-pentanol (0.650 g, 6.31 mmol) in methanol (15 ml) was cooled to 0° C. and treated with triethylamine (1.62 ml, 11.6 mmol) followed by acetic anhydride (0.891 ml, 9.45 mmol). The reaction mixture was stirred at room temperature overnight. TLC analysis (8% methanol/dichloromethane) then revealed some unreacted material, so additional triethylamine (1.6 ml, 11.6 mmol) and acetic anhydride (0.9 ml, 9.5 mmol) were added at room temperature and the solution was stirred 16 h further. Concentration in vacuo and flash chromatography (7% methanol/dichloromethane) afforded III-20 (1 g, 94% yield) as a pale yellow oil: IR (film) 3300 (s), 3100 (m), 2940 (s), 2870 (m), 1650 (s), 1560 (s), 1439 (m), 1372 (m), 1295 (m), 1220 (w), 1180 (w), 1050 (m), 1010 (w) cm−1; 1H NMR (500 MHz, CDCl3) δ 6.21 (s, 1H), 3.62 (t, J=6.4 Hz, 2H), 3.23 (dd, J=12.9, 7.0 Hz, 2H), 2.87 (s, 1H), 1.97 (s, 3H), 1.60-1.50 (m, 4H), 1.43-1.37 (m, 2H); high resolution mass spectrum (Cl, CH4) m/z 146.1164 [(M+H)+; calcd for C7H16NO2: 146.1181].
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Name
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0 (± 1) mol
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reactant
Reaction Step Ten
Quantity
0.65 g
Type
reactant
Reaction Step Eleven
Quantity
15 mL
Type
solvent
Reaction Step Eleven
Quantity
1.62 mL
Type
reactant
Reaction Step Twelve
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
Quantity
0.891 mL
Type
reactant
Reaction Step Fourteen
Quantity
1.6 mL
Type
reactant
Reaction Step Fifteen
Quantity
0.9 mL
Type
reactant
Reaction Step 16
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Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].C(N(CC)CC)C.[C:15](OC(=O)C)(=[O:17])[CH3:16].C>CO.CO.ClCCl>[C:15]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7])(=[O:17])[CH3:16] |f:5.6|

Inputs

Step One
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( m )
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0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( w )
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0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Eleven
Name
Quantity
0.65 g
Type
reactant
Smiles
NCCCCCO
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Twelve
Name
Quantity
1.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Thirteen
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl
Step Fourteen
Name
Quantity
0.891 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Fifteen
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step 16
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step 17
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
( m )
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0 (± 1) mol
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Smiles
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Smiles
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Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred 16 h further
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo and flash chromatography (7% methanol/dichloromethane)
CUSTOM
Type
CUSTOM
Details
afforded III-20 (1 g, 94% yield) as a pale yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)NCCCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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